molecular formula C57H110O8 B13840312 Di(12-hydroxystearoyl)-stearoyl-glycerol

Di(12-hydroxystearoyl)-stearoyl-glycerol

Cat. No.: B13840312
M. Wt: 923.5 g/mol
InChI Key: ZIQZVOXOBIBOLB-UHFFFAOYSA-N
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Description

Di(12-hydroxystearoyl)-stearoyl-glycerol is a complex lipid molecule composed of glycerol esterified with two 12-hydroxystearic acid molecules and one stearic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(12-hydroxystearoyl)-stearoyl-glycerol typically involves the esterification of glycerol with 12-hydroxystearic acid and stearic acid. The process begins with the preparation of 12-hydroxystearic acid, which is derived from the hydrogenation of castor oil. The hydrogenation process involves the use of a nickel catalyst under high pressure and temperature conditions to convert ricinoleic acid in castor oil to 12-hydroxystearic acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions. The glycerol and fatty acids are reacted in the presence of an acid or base catalyst, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Di(12-hydroxystearoyl)-stearoyl-glycerol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The hydroxyl groups in the compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: The ester bonds can be reduced using lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Di(12-hydroxystearoyl)-stearoyl-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Di(12-hydroxystearoyl)-stearoyl-glycerol involves its interaction with lipid membranes and proteins. The hydroxyl groups in the molecule can form hydrogen bonds with other molecules, stabilizing lipid bilayers and influencing membrane fluidity. Additionally, the compound can interact with specific proteins involved in lipid metabolism, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(12-hydroxystearoyl)-stearoyl-glycerol is unique due to its combination of hydroxylated and non-hydroxylated fatty acid chains, which confer distinct physical and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C57H110O8

Molecular Weight

923.5 g/mol

IUPAC Name

[3-(12-hydroxyoctadecanoyloxy)-2-octadecanoyloxypropyl] 12-hydroxyoctadecanoate

InChI

InChI=1S/C57H110O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-30-35-42-49-57(62)65-54(50-63-55(60)47-40-33-28-24-22-26-31-38-45-52(58)43-36-11-8-5-2)51-64-56(61)48-41-34-29-25-23-27-32-39-46-53(59)44-37-12-9-6-3/h52-54,58-59H,4-51H2,1-3H3

InChI Key

ZIQZVOXOBIBOLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O

Origin of Product

United States

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